molecular formula C29H25NO6 B15109676 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Cat. No.: B15109676
M. Wt: 483.5 g/mol
InChI Key: JMTUMXZYNCBOKD-VULFUBBASA-N
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Description

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes an indole moiety, a benzofuran ring, and a methoxybenzoate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Construction of the Benzofuran Ring: The benzofuran ring can be formed through a cyclization reaction involving a phenol derivative and an α-haloketone.

    Esterification: The methoxybenzoate ester group is introduced through an esterification reaction using methoxybenzoic acid and an alcohol derivative.

    Condensation Reaction: The final step involves a condensation reaction between the indole and benzofuran intermediates to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuran ring, converting them to alcohols.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Alcohol derivatives of the benzofuran ring.

    Substitution Products: Compounds with substituted methoxy groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzofuran ring can also participate in binding interactions with proteins, affecting their function. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate

Comparison: Compared to similar compounds, (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is unique due to the specific positioning of the methoxybenzoate ester group. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other derivatives.

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that integrates multiple functional groups, including indole, benzofuran, and methoxybenzoate moieties. Its structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Significance

The presence of an indole ring is noteworthy as indole derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The benzofuran core also contributes to the compound's pharmacological profile, as benzofuran derivatives have shown promising results in various therapeutic contexts.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, leading to alterations in their activity and triggering a cascade of biochemical events that modulate cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies on related indole and benzofuran derivatives have demonstrated effectiveness against a range of pathogens:

Compound Target Pathogen MIC (µM)
Indole Derivative AStaphylococcus aureus20
Benzofuran Derivative BEscherichia coli40
Hybrid CMethicillin-resistant S. aureus (MRSA)30

These findings suggest that the target compound may also possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Indole-based compounds are often investigated for their anticancer properties. Preliminary studies indicate that derivatives similar to the target compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Study Cell Line Effect
Study 1MCF-7Increased apoptosis by 33%
Study 2HeLaCell cycle arrest at G2/M phase

These results highlight the potential of the target compound in cancer therapy.

Anti-inflammatory Properties

The compound's structure suggests it may exhibit anti-inflammatory effects. Research on related compounds has shown varying degrees of cyclooxygenase (COX) inhibition:

Compound COX-I Inhibition (IC50 µM) COX-II Inhibition (IC50 µM)
Compound D155
Compound E103

The promising COX-II inhibitory activity indicates potential for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several indole derivatives, it was found that compounds similar to the target exhibited MIC values significantly lower than standard antibiotics against MRSA and E. coli. This suggests a potential for development into novel antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer effects of indole-benzofuran hybrids demonstrated that these compounds could inhibit tumor growth in vivo models. The study reported a reduction in tumor size by approximately 40% compared to control groups.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C29H25NO6/c1-5-30-16-18(22-15-19(33-3)10-12-23(22)30)14-26-27(31)21-11-13-24(17(2)28(21)35-26)36-29(32)20-8-6-7-9-25(20)34-4/h6-16H,5H2,1-4H3/b26-14+

InChI Key

JMTUMXZYNCBOKD-VULFUBBASA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5OC)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5OC)C

Origin of Product

United States

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